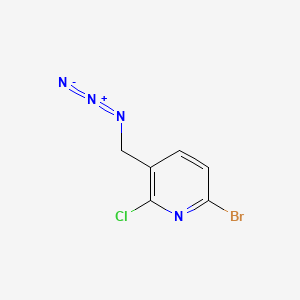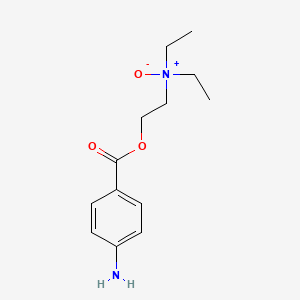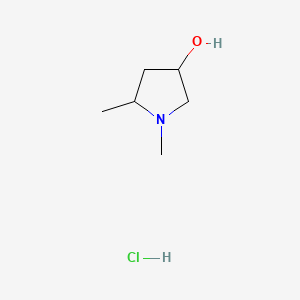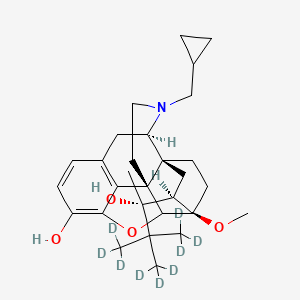![molecular formula C34H62O3Si2 B13447129 (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)
(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene is a synthetic derivative of vitamin D. This compound is characterized by the presence of tert-butyl(dimethylsilyl)oxy groups, which are often used as protective groups in organic synthesis. The compound’s structure includes a secochola triene system, which is a modified form of the cholecalciferol (vitamin D3) backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene typically involves multiple steps, starting from a suitable precursor such as cholecalciferol. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in the precursor are protected using tert-butyl(dimethylsilyl) chloride in the presence of a base such as imidazole or pyridine.
Oxidation and Reduction: The protected intermediate undergoes selective oxidation and reduction reactions to introduce the desired functional groups and double bonds.
Formation of Secochola Triene System: The secochola triene system is formed through a series of elimination and cyclization reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yields and purity by optimizing reaction conditions such as temperature, solvent, and reaction time.
Purification: Using techniques such as column chromatography and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
The compound (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl(dimethylsilyl)oxy groups can be substituted with other functional groups using nucleophiles such as fluoride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Formation of diols or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl derivatives.
科学的研究の応用
The compound (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of vitamin D analogs.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Cholecalciferol (Vitamin D3): The parent compound from which (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene is derived.
Calcitriol: The active form of vitamin D3, which has similar biological effects.
Other Vitamin D Analogs: Compounds with structural modifications to enhance stability or activity.
Uniqueness
特性
分子式 |
C34H62O3Si2 |
|---|---|
分子量 |
575.0 g/mol |
IUPAC名 |
(2S)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol |
InChI |
InChI=1S/C34H62O3Si2/c1-24(23-35)29-18-19-30-26(15-14-20-34(29,30)9)16-17-27-21-28(36-38(10,11)32(3,4)5)22-31(25(27)2)37-39(12,13)33(6,7)8/h16-17,24,28-31,35H,2,14-15,18-23H2,1,3-13H3/b26-16+,27-17-/t24-,28-,29-,30+,31+,34-/m1/s1 |
InChIキー |
WBUHPAHBCMHESO-FLJNKPCASA-N |
異性体SMILES |
C[C@H](CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
正規SMILES |
CC(CO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


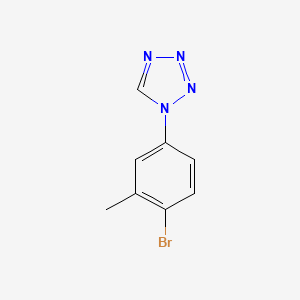
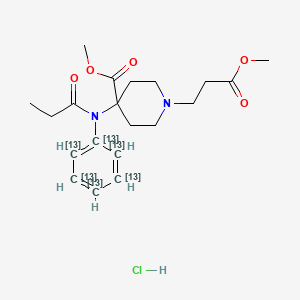
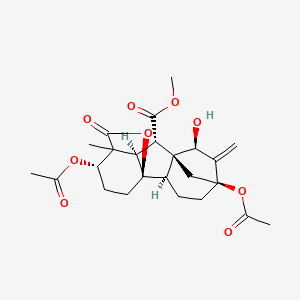
![[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol](/img/structure/B13447069.png)


![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)


![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)
